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molecular formula C26H23BrNO3P B3051143 Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide CAS No. 313673-23-3

Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide

Cat. No. B3051143
M. Wt: 508.3 g/mol
InChI Key: PSKQGHIOWYGCHV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759555B2

Procedure details

3-Nitro-4-methoxybenzyl bromide (3, 119 g) is charged into 1000 ml of stirred toluene in a 2 litre three-necked flask equipped with a mechanical stirrer, a thermometer, a T piece, a funnel for the addition of solids and a reflux condenser surmounted by a bubble counter, and the stirred mixture, warmed to 25° C., forms a solution. Triphenylphosphine (126.5 g) is then added and the resultant solution is gradually heated to 60° C.; a precipitate begins to form at about 30° C. The mixture is maintained at 60-65° C. for 4 hours, is then cooled to 30° C. and is filtered through a sintered glass filter. The filter cake is washed on the filter twice with 300 ml portions of toluene, sucked dry and dried in an oven (35° C./20 mmHg/ hours). (4-Methoxy-3-nitrobenzyl)triphenylphosphonium bromide (217 g) is obtained with a chemical yield of 88%. The synthesis is also described in the publication: (solvent used: dichloromethane) K. G. Piney et al., Bioorg. Med. Chem., 8(2000), 2417-2425.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:7][Br:8])([O-:3])=[O:2].[C:14]1([P:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[Br-:8].[CH3:13][O:12][C:11]1[CH:10]=[CH:9][C:6]([CH2:7][P+:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CBr)C=CC1OC
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
126.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
a thermometer, a T piece, a funnel for the addition of solids and a reflux condenser
CUSTOM
Type
CUSTOM
Details
to form at about 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 60-65° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
is filtered through a sintered glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filter cake is washed on the
FILTRATION
Type
FILTRATION
Details
filter twice with 300 ml portions of toluene
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried in an oven (35° C./20 mmHg/ hours)

Outcomes

Product
Name
Type
product
Smiles
[Br-].COC1=C(C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 217 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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